Amopyroquin hydrochloride
Description
Historical Perspectives in Antimalarial Drug Discovery
The history of antimalarial drug development is a testament to the ongoing battle between human ingenuity and the persistent evolution of the Plasmodium parasite. nih.govresearchgate.net For centuries, the primary treatment for malaria was derived from the bark of the Cinchona tree, from which quinine (B1679958) was isolated in 1820. researchgate.netmmv.org The 20th century saw the advent of synthetic antimalarials, with chloroquine (B1663885) emerging as a highly successful and widely used agent. nih.govresearchgate.net However, the optimism of the mid-20th century was tempered by the emergence of chloroquine-resistant Plasmodium falciparum strains in the late 1950s and early 1960s. nih.govmmv.orgcdc.gov This spurred the development of new drugs, including artemisinin (B1665778) and its derivatives, discovered in the 1970s, which have become a cornerstone of modern combination therapies. researchgate.netnih.gov
The following table provides a timeline of key milestones in antimalarial drug discovery and the emergence of resistance:
| Year Introduced | Drug | Year of First Reported Resistance |
| 1632 | Quinine | 1910 mmv.org |
| 1945 | Chloroquine | 1957 mmv.org |
| 1948 | Proguanil | 1949 mmv.org |
| 1967 | Sulfadoxine-pyrimethamine | 1967 mmv.org |
| 1977 | Mefloquine | 1982 mmv.org |
| 1996 | Atovaquone | 1996 mmv.org |
Structural Classification and Relationships within Antimalarial Chemotypes: 4-Aminoquinolines and Mannich Base Derivatives
Amopyroquin hydrochloride belongs to the 4-aminoquinoline (B48711) class of antimalarial compounds, sharing a core structural motif with the well-known drug chloroquine. ncats.ioajtmh.org The fundamental structure of a 4-aminoquinoline consists of a quinoline (B57606) ring system with an amino group at the fourth position.
Structural Details of this compound:
| Feature | Description |
| Systematic IUPAC Name | 4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol;dihydrochloride medkoo.com |
| Molecular Formula | C₂₀H₂₂Cl₃N₃O |
| Core Structure | 7-chloro-4-aminoquinoline |
| Key Substituents | A phenolic ring linked to the amino group and a pyrrolidinylmethyl group attached to the phenol (B47542) ring. |
Amopyroquin is also classified as a Mannich base derivative. ncats.ioncats.io The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. nih.gov In the context of antimalarial drug design, the introduction of a Mannich base side chain to a known pharmacophore, such as the 4-aminoquinoline core, has been a strategy to modify the compound's properties and potentially enhance its activity, particularly against resistant parasite strains. researchgate.netsubmitjurnal.id The synthesis of related compounds like amodiaquine (B18356) often involves a Mannich reaction as a key step. google.comacs.org
Rationale for Continued Investigation in the Era of Emerging Drug Resistance
The primary impetus for the continued investigation of this compound and other novel antimalarials is the relentless spread of drug resistance in Plasmodium parasites. nih.govmmv.org Resistance has been documented for nearly all classes of antimalarial drugs, including the artemisinin derivatives that form the backbone of current artemisinin-based combination therapies (ACTs). cdc.govmmv.orgdovepress.com
The emergence of resistance to frontline treatments necessitates a robust pipeline of new drugs with different mechanisms of action. nih.govmmv.org Research into compounds like this compound is crucial for several reasons:
Activity against resistant strains: Amopyroquin has demonstrated efficacy against chloroquine-resistant strains of Plasmodium falciparum. ncats.ionih.gov While cross-resistance with other 4-aminoquinolines exists, the extent is limited enough that amopyroquin can be effective where chloroquine fails. nih.gov
Alternative treatment options: As resistance to current therapies grows, having a diverse arsenal (B13267) of effective drugs is essential for malaria control and elimination efforts. mmv.orgnih.gov
Understanding resistance mechanisms: Studying how compounds like amopyroquin overcome or are affected by resistance mechanisms provides valuable insights for the design of next-generation antimalarials. dovepress.com
The development of new antimalarial agents is a critical global health priority to combat the threat of resistance and work towards the goal of malaria eradication. mmv.orgresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
10350-81-9 |
|---|---|
Molecular Formula |
C20H22Cl3N3O |
Molecular Weight |
426.8 g/mol |
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol;dihydrochloride |
InChI |
InChI=1S/C20H20ClN3O.2ClH/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24-9-1-2-10-24;;/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23);2*1H |
InChI Key |
ZIROSOHFLOYBBU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O.Cl.Cl |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
550-81-2 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
amopyroquin amopyroquine amopyroquine dihydrochloride amopyroquine hydrochloride PAM 780 |
Origin of Product |
United States |
Preclinical Pharmacological Investigations of Amopyroquin Hydrochloride
Preclinical Pharmacokinetic and Metabolic Characterization in Animal Models
Clearance and Elimination Characteristics in Preclinical Systems
The clearance and elimination of amopyroquin have been characterized in preclinical studies involving rodent and non-rodent species, providing insights into its metabolic fate and excretion pathways. Investigations in rats and rabbits have demonstrated that the compound undergoes metabolic transformation and is eliminated with a determinable half-life.
In Sprague-Dawley rats, following a single oral administration, amopyroquin plasma concentrations decreased with a terminal elimination half-life of 14.5 hours. nih.govresearchgate.net Studies in rabbits provided a more detailed comparison of pharmacokinetic parameters across different routes of administration. After a single dose, the terminal half-lives were determined to be 18.1 ± 3.3 hours for intravenous administration, 23.9 ± 6.7 hours for intramuscular administration, and 25.7 ± 5.4 hours for the oral route. nih.gov Notably, the clearance and volume of distribution did not show significant differences among the three administration routes in this model. nih.govresearchgate.net
Metabolism is a key aspect of amopyroquin's elimination. Studies have identified the presence of three metabolites in both rats and rabbits. nih.govresearchgate.net One of these metabolites has been tentatively identified as the primary amine derivative, indicating that metabolic alteration is a component of the drug's clearance from the body. nih.gov
| Animal Model | Route of Administration | Terminal Elimination Half-Life (t½) |
|---|---|---|
| Rat | Oral | 14.5 h |
| Rabbit | Intravenous (IV) | 18.1 ± 3.3 h |
| Intramuscular (IM) | 23.9 ± 6.7 h | |
| Oral | 25.7 ± 5.4 h |
Tissue Distribution Analysis in Animal Models (e.g., Liver, Lungs, Kidneys, Spleen)
Preclinical research demonstrates that amopyroquin is widely distributed throughout the body following administration. nih.gov Studies in rat models have specifically quantified its presence in several key organs, indicating preferential accumulation in certain tissues.
Following oral administration in rats, amopyroquin was found to be extensively distributed in the liver and lungs. nih.govresearchgate.net A lower, yet significant, distribution was observed in the kidneys and spleen. nih.govresearchgate.net This pattern of distribution suggests that these organs are significant sites of drug accumulation and potential metabolism or action. The ratio of amopyroquin concentration in erythrocytes to that in plasma was found to be approximately 5 in both rats and rabbits, indicating significant partitioning into red blood cells. nih.gov
Further analysis in rats established the elimination half-lives of amopyroquin within these specific tissues. The calculated half-life was 10.5 hours in the liver, 9.5 hours in the lungs, 13.1 hours in the kidneys, and 11.8 hours in the spleen. researchgate.net These findings highlight the differential persistence of the compound in various organ systems.
| Tissue | Elimination Half-Life (t½) |
|---|---|
| Liver | 10.5 h |
| Lungs | 9.5 h |
| Kidneys | 13.1 h |
| Spleen | 11.8 h |
Mechanistic Elucidation of Amopyroquin Hydrochloride S Antimalarial Action
Interference with Parasite Heme Detoxification Pathways
During its intraerythrocytic stage, the malaria parasite digests the host's hemoglobin in its acidic digestive vacuole to obtain essential amino acids for protein synthesis. nih.gov This degradation process releases large quantities of free heme (ferriprotoporphyrin IX), a molecule that is highly toxic to the parasite. researchgate.netresearchgate.net Free heme can generate reactive oxygen species (ROS), peroxidize membranes, and inhibit enzyme activity. researchgate.net
To protect itself, the parasite has evolved a crucial detoxification pathway: the biocrystallization of heme into a chemically inert, insoluble microcrystal called hemozoin, also known as malaria pigment. researchgate.netresearchgate.netnih.gov Amopyroquin, like other 4-aminoquinoline (B48711) antimalarials such as chloroquine (B1663885) and amodiaquine (B18356), fundamentally interferes with this detoxification process. researchgate.net The mechanism involves the drug accumulating in the parasite's acidic food vacuole and binding to free heme, thereby preventing its sequestration into hemozoin crystals. researchgate.net This action disrupts the parasite's ability to neutralize the toxic heme, leading to its accumulation. nih.gov
Inhibition of Hemozoin Formation within the Parasite Food Vacuole
The primary mechanism by which amopyroquin interferes with heme detoxification is the direct inhibition of hemozoin formation. nih.gov It is widely accepted that 4-aminoquinolines cap the growing faces of the hemozoin crystal, preventing further heme molecules from being added. nih.gov These drugs bind to heme molecules, forming a complex that effectively poisons the crystallization process. nih.govnih.gov
This inhibition leads to a buildup of soluble, toxic heme within the digestive vacuole. nih.govnih.gov The accumulation of this heme-drug complex is believed to be a key parasiticidal event. nih.gov Studies on related compounds have shown that the dose-dependent increase in this "exchangeable heme" pool directly correlates with decreased parasite survival. nih.gov By preventing the parasite from safely storing heme in its crystalline hemozoin form, amopyroquin ensures that toxic levels of heme persist, ultimately killing the parasite. researchgate.net
Table 1: Comparative In Vitro Activity of 4-Aminoquinolines Against P. falciparum Strains
| Compound | Strain | IC50 (nM)¹ | Resistance Status |
|---|---|---|---|
| Chloroquine | HB3 | 15.3 | Sensitive |
| Chloroquine | K1 | 331 | Resistant |
| Amodiaquine² | HB3 | 14.8 | Sensitive |
| Amodiaquine² | K1 | 35.8 | Resistant |
¹IC50 (half maximal inhibitory concentration) indicates the concentration required for 50% inhibition in vitro. ²Amodiaquine is a close structural analog of Amopyroquin and its activity provides insight into the class of compounds. It demonstrates high efficacy against chloroquine-resistant strains. nih.gov
Potential for Induction of Oxidative Stress in Parasitic Cells
The accumulation of free heme, resulting from the inhibition of hemozoin formation, is a significant source of oxidative stress for the parasite. frontiersin.org The iron atom within the heme molecule can catalyze the production of highly reactive hydroxyl radicals via the Fenton reaction. frontiersin.orgnih.gov This surge in reactive oxygen species (ROS) can cause widespread damage to the parasite's cellular components, including lipids, proteins, and nucleic acids. researchgate.net
Several studies suggest that the pro-oxidant effect of free heme is a critical component of the killing mechanism for hemozoin inhibitors. nih.govnih.gov The parasite is naturally susceptible to alterations in its redox equilibrium, and the oxidative insult conferred by heme accumulation can overwhelm its antioxidant defense systems. researchgate.netukhsa.gov.uk While some antimalarial compounds, particularly endoperoxides, are known to act primarily by increasing oxidant stress, the oxidative damage caused by 4-aminoquinolines like amopyroquin is considered a direct consequence of disrupting heme detoxification. ukhsa.gov.ukmdpi.com
Disruption of Parasitic Nucleic Acid Synthesis and Replication Processes
While the primary target of amopyroquin is heme detoxification, some 4-aminoquinolines have been suggested to interfere with other parasite functions, including nucleic acid synthesis. Chloroquine has been shown to have effects on parasite DNA and RNA, although this is often considered a secondary consequence of the primary mechanism. The inhibition of heme polymerase activity and the resulting cellular toxicity can indirectly impair processes vital for parasite replication. umich.edu However, this mechanism is less defined for amopyroquin compared to its well-established role in inhibiting hemozoin formation. Other classes of antimalarials, such as pyrimethamine, are known to directly inhibit enzymes like dihydrofolate reductase, which is essential for nucleic acid synthesis, but this is a distinct mechanism from that of the 4-aminoquinolines. nih.gov
Comparative Analysis of Mechanisms with Closely Related 4-Aminoquinoline Antimalarials
Amopyroquin belongs to the 4-aminoquinoline class of drugs, sharing its core mechanism of action with chloroquine and amodiaquine. nih.govresearchgate.net All three compounds concentrate in the parasite's food vacuole and inhibit hemozoin formation by binding to heme. researchgate.netnih.gov
The key differences between these compounds lie in their effectiveness against drug-resistant parasite strains and their metabolic profiles. nih.gov
Chloroquine (CQ): Widespread resistance has rendered chloroquine ineffective in many regions. nih.gov Resistance is primarily associated with mutations in the parasite's chloroquine resistance transporter (PfCRT) protein, which enhances the efflux of the drug from the digestive vacuole, lowering its concentration at the site of action. nih.gov
Amodiaquine (AQ): Amodiaquine, a close structural analog of amopyroquin, often retains significant activity against CQ-resistant P. falciparum strains. nih.gov This suggests that it may be less susceptible to the efflux mechanisms that confer chloroquine resistance. taylorandfrancis.com However, its clinical use has been limited by toxicity concerns related to the formation of a reactive quinone-imine metabolite. nih.gov
Amopyroquin: Amopyroquin was developed as an analog of amodiaquine. Such molecular modifications aim to retain the high potency against resistant parasites while potentially altering the metabolic pathway to avoid the formation of toxic metabolites associated with amodiaquine. nih.gov The fundamental mechanism of inhibiting heme detoxification remains the same across these related compounds. researchgate.netnih.gov
Table 2: Mechanistic Comparison of 4-Aminoquinolines
| Feature | Chloroquine | Amodiaquine | Amopyroquin |
|---|---|---|---|
| Primary Target | Heme Detoxification | Heme Detoxification | Heme Detoxification |
| Core Mechanism | Inhibition of Hemozoin Formation | Inhibition of Hemozoin Formation | Inhibition of Hemozoin Formation |
| Secondary Effect | Induction of Oxidative Stress | Induction of Oxidative Stress | Induction of Oxidative Stress |
| Efficacy vs. CQ-Resistant Strains | Low | High | Presumed High (as an AQ analog) |
| Key Structural Feature | 4-aminoquinoline core with diethylamino side chain | 4-aminoquinoline core with a p-hydroxyanilino ring in the side chain | 4-aminoquinoline core, analog of Amodiaquine |
Molecular Basis of Antimalarial Resistance to Amopyroquin Hydrochloride
Identification of Resistance Mechanisms in Plasmodium falciparum
The primary mechanism of resistance to 4-aminoquinoline (B48711) drugs, including amopyroquin, in Plasmodium falciparum involves reduced accumulation of the drug within the parasite's digestive vacuole. This acidic organelle is the primary site of action for these drugs, where they interfere with the detoxification of heme, a byproduct of hemoglobin digestion. Resistance is primarily mediated by mutations in the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) gene. These mutations alter the transporter protein, which is located on the membrane of the digestive vacuole, enabling it to expel the drug from its site of action.
In addition to the central role of PfCRT, other genes and proteins have been implicated in modulating the parasite's susceptibility to 4-aminoquinolines. These include the P. falciparum multidrug resistance protein 1 (PfMDR1), which can also influence drug accumulation within the parasite. The genetic background of the parasite, including mutations in other genes such as fd, arps10, and mdr2, may also play a role in the development of resistance, potentially by compensating for fitness costs associated with the primary resistance mutations.
Role of Parasite Transporter Proteins (e.g., PfCRT, PfMDR1) in Modulating Susceptibility
The susceptibility of P. falciparum to amopyroquin hydrochloride is significantly influenced by polymorphisms in two key transporter proteins: the P. falciparum chloroquine resistance transporter (PfCRT) and the P. falciparum multidrug resistance protein 1 (PfMDR1). Both proteins are located on the membrane of the parasite's digestive vacuole and play a crucial role in regulating the intravacuolar concentration of antimalarial drugs.
PfCRT: Mutations in the pfcrt gene are the principal determinant of resistance to 4-aminoquinolines. The wild-type protein does not transport these drugs out of the digestive vacuole. However, specific point mutations, most notably the K76T mutation, confer resistance by enabling the transporter to efflux drugs like chloroquine and amodiaquine (B18356) from the vacuole. This reduces the drug's concentration at its target, allowing the parasite to survive. Several different haplotypes of pfcrt mutations have been identified in chloroquine-resistant parasites globally.
PfMDR1: This ATP-binding cassette (ABC) transporter, also known as P-glycoprotein homolog 1 (Pgh1), modulates the susceptibility of P. falciparum to a variety of antimalarial drugs. Polymorphisms in the pfmdr1 gene, such as the N86Y mutation, have been associated with altered susceptibility to 4-aminoquinolines. The N86Y mutation, for instance, can enhance resistance to chloroquine and amodiaquine. Furthermore, variations in the copy number of the pfmdr1 gene can also impact drug susceptibility.
The interplay between PfCRT and PfMDR1 polymorphisms can result in complex resistance phenotypes. Certain combinations of mutations in these two transporters can lead to increased resistance to some drugs while simultaneously increasing sensitivity to others, a phenomenon known as collateral sensitivity.
Characterization of Cross-Resistance Patterns with Other 4-Aminoquinoline Compounds
A significant characteristic of amopyroquin resistance is its cross-resistance with other 4-aminoquinoline antimalarials. This means that parasites resistant to one 4-aminoquinoline are often resistant to others in the same class. Studies have demonstrated that chloroquine-resistant strains of P. falciparum exhibit reduced susceptibility to amopyroquin.
While there is a clear pattern of cross-resistance, the extent can vary. Some research suggests that while the activity of amopyroquin is diminished in the face of chloroquine resistance, it may still retain some efficacy against strains that are highly resistant to chloroquine. This indicates that the structural differences between amopyroquin and other 4-aminoquinolines might lead to slight variations in their interaction with the resistance-conferring proteins.
The table below summarizes the cross-resistance patterns observed between amopyroquin and other 4-aminoquinolines.
| Compound | Cross-Resistance with Amopyroquin | Primary Resistance Mechanism |
| Chloroquine | Yes | Mutations in PfCRT (e.g., K76T) |
| Amodiaquine | Yes | Mutations in PfCRT and PfMDR1 |
| Dichlorquinazine | Yes | Likely involves PfCRT mutations |
Genetic Determinants and Polymorphisms Associated with Reduced Susceptibility
The genetic basis of reduced susceptibility to this compound is multifactorial, with specific polymorphisms in key genes being strongly associated with resistance.
The most critical genetic determinant is the presence of mutations in the pfcrt gene. The K76T mutation is a hallmark of chloroquine resistance and is also implicated in resistance to other 4-aminoquinolines, including amopyroquin. This single nucleotide polymorphism (SNP) results in a change from lysine (B10760008) to threonine at codon 76 of the PfCRT protein. Other mutations in pfcrt often accompany K76T, forming specific haplotypes that can influence the level of resistance.
In addition to pfcrt, polymorphisms in pfmdr1 are also important genetic determinants. The N86Y SNP in pfmdr1 has been shown to modulate susceptibility to amodiaquine, a close analog of amopyroquin. It is therefore highly probable that this polymorphism also affects amopyroquin susceptibility.
Recent genomic studies have suggested the involvement of other genes in the genetic architecture of antimalarial drug resistance. For instance, mutations in the pfaat1 gene, which encodes an amino acid transporter, have been linked to chloroquine resistance and may also contribute to amopyroquin resistance. The following table details some of the key genetic polymorphisms associated with reduced susceptibility to 4-aminoquinolines.
| Gene | Polymorphism | Consequence |
| pfcrt | K76T | Alters PfCRT protein, enabling drug efflux from the digestive vacuole |
| pfmdr1 | N86Y | Modulates drug susceptibility, often enhancing resistance to 4-aminoquinolines |
| pfaat1 | Various mutations | Implicated as a secondary contributor to chloroquine resistance |
Laboratory Induction and Selection of Resistant Parasite Strains for Research
The generation of drug-resistant P. falciparum strains in the laboratory is a crucial tool for studying the mechanisms of resistance. This process typically involves the continuous or intermittent exposure of a drug-sensitive parasite culture to sub-lethal concentrations of the antimalarial drug over an extended period. This drug pressure selects for parasites that have acquired spontaneous mutations conferring a survival advantage.
While specific protocols for the induction of amopyroquin resistance are not extensively detailed in the available literature, the general principles of selecting for 4-aminoquinoline resistance would apply. A drug-sensitive parasite line, such as 3D7 or D6, would be cultured in the presence of gradually increasing concentrations of this compound. The parasite population would be monitored for signs of adaptation and reduced drug susceptibility.
Once a resistant phenotype is established, the selected parasite line can be cloned and genetically analyzed to identify the mutations responsible for resistance. This often involves sequencing key resistance-associated genes like pfcrt and pfmdr1. Such laboratory-selected resistant strains are invaluable for a range of research applications, including:
Confirming the role of specific genes and mutations in resistance.
Screening new antimalarial compounds for activity against resistant parasites.
Investigating the fitness costs associated with resistance mutations.
Studying the molecular interactions between the drug and its target or resistance proteins.
The ability to generate and study resistant parasites in a controlled laboratory setting is fundamental to the ongoing effort to understand and overcome antimalarial drug resistance.
Structure Activity Relationship Sar and Analogue Based Drug Discovery for Amopyroquin Hydrochloride
Systematic Modification of the 4-Aminoquinoline (B48711) Scaffold and Mannich Base Side Chain
The 4-aminoquinoline core is widely recognized as essential for antimalarial activity, primarily through its ability to interfere with heme detoxification in the parasite's food vacuole. youtube.com Consequently, modifications to this scaffold are approached with caution. Research has shown that the 7-chloro group on the quinoline (B57606) ring is a common and crucial feature for the activity of many drugs in this class, including chloroquine (B1663885) and amodiaquine (B18356). youtube.com Altering or removing this group generally leads to a significant loss of potency. youtube.com
More extensive modifications have been focused on the Mannich base side chain attached at the 4-amino position. This side chain significantly influences the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetics, target engagement, and potential to overcome resistance.
Key modifications explored in amopyroquin and related analogues include:
Altering the Aliphatic Amine: The terminal amine group of the side chain is crucial for activity. Modifications often involve changing the substituents on this nitrogen. For instance, new derivatives of 4-aminoquinoline Mannich bases have been prepared by replacing the diethylamino function with various other aliphatic or aromatic heterocyclic primary amino groups. researchgate.net
Varying the Spacer Length: The length of the carbon chain connecting the 4-amino position to the terminal amine can be shortened or elongated. This affects the molecule's flexibility and its ability to adopt the optimal conformation for binding to its target.
Modification of the Phenolic Ring: The phenolic ring, which is part of the Mannich base side chain in amopyroquin and its parent compound amodiaquine, is a primary site for modification. The hydroxyl group and its position are critical determinants of both efficacy and metabolism. nih.govresearchgate.net Systematic replacement of this hydroxyl group with other functionalities is a key strategy to prevent the formation of toxic metabolites. researchgate.netsums.ac.ir
These systematic modifications are essential for building a comprehensive understanding of the structural requirements for potent antimalarial activity and for designing new analogues with improved properties. researchgate.net
Impact of Chemical Substituent Variations on In Vitro and In Vivo Antimalarial Efficacy
The therapeutic efficacy of amopyroquin analogues is highly sensitive to variations in chemical substituents on both the 4-aminoquinoline ring and the side chain. Studies have systematically evaluated these changes against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.
One major area of investigation has been the replacement of the 4'-hydroxy group on the aniline (B41778) ring of amodiaquine and amopyroquin analogues to circumvent metabolic toxicity. nih.govresearchgate.net In one study, this hydroxyl group was replaced with various hydrophobic alkyl, aryl, and heteroaryl substituents. The resulting analogues showed potent activity against both CQS and CQR strains, with IC50 values in the nanomolar range (7–200 nM). nih.govresearchgate.net
Key findings from these studies include:
Alkyl vs. Aryl Substituents: Alkyl analogues were generally found to be more potent than those with aryl or heteroaryl substituents at the 4'-position. nih.govresearchgate.net
Impact of Hydrophobicity: While introducing hydrophobic groups was a primary goal, excessive hydrophobicity and bulkiness, particularly with certain aryl and heteroaryl compounds, could lead to a decrease in activity for amopyroquin analogues. researchgate.net
Electronic Properties of Substituents: In the aryl series of amodiaquine analogues, substitution on the phenyl ring with various groups did not significantly influence antiplasmodial activity. researchgate.net However, for amopyroquin analogues, substituents like p-trifluoromethoxy, p-methoxy, p-acetyl, or p-fluoro groups resulted in decreased activity against the K1 (CQR) strain. researchgate.net
The following table summarizes the in vitro antimalarial activity of selected 4'-substituted amodiaquine (AQ) and amopyroquin (ApQ) analogues against the chloroquine-resistant K1 strain of P. falciparum.
| Compound | 4'-Substituent | IC50 (nM) vs. K1 strain |
| deOH-AQ | H | 28.0 ± 5.0 |
| 10a | Methyl | 18.0 ± 2.0 |
| 11a | Ethyl | 14.0 ± 2.0 |
| 12a | Propyl | 12.0 ± 1.0 |
| deOH-ApQ | H | 120.0 ± 10.0 |
| 10b | Methyl | 100.0 ± 10.0 |
| 11b | Ethyl | 110.0 ± 10.0 |
| 12b | Propyl | 120.0 ± 10.0 |
| 16b | p-tert-butylphenyl | > 200 |
| 17b | p-methoxyphenyl | 150.0 ± 10.0 |
| 18b | p-(trifluoromethoxy)phenyl | 190.0 ± 10.0 |
| Data sourced from Melnyk et al., 2009. researchgate.net |
These detailed SAR studies demonstrate that even subtle changes to the chemical structure can have a profound impact on antimalarial efficacy, guiding the rational design of more potent compounds. researchgate.net
Design and Synthesis of Novel Analogues Aimed at Circumventing Resistance Mechanisms
The rise of drug-resistant strains of Plasmodium falciparum has made the development of new antimalarials that can overcome these resistance mechanisms a top priority. sums.ac.ir For 4-aminoquinolines like amopyroquin, resistance is often linked to the parasite's ability to expel the drug, preventing it from reaching a sufficient concentration at its target site—the food vacuole.
The design of novel analogues to bypass resistance often focuses on structural modifications that interfere with these efflux mechanisms. Strategies include:
Modifying the Side Chain: Altering the length, bulk, and basicity of the Mannich base side chain can prevent recognition by the parasite's efflux transporters. Shortening or elongating the diaminoalkyl side chain is one such approach.
Increasing Lipophilicity: Introducing lipophilic aromatic groups into the side chain can enhance membrane association and accumulation within the parasite, helping to bypass resistance.
Hybrid Molecules: A more advanced strategy involves creating hybrid molecules that combine the 4-aminoquinoline scaffold with another pharmacophore known to have a different mechanism of action or the ability to reverse resistance. nih.gov For example, "reversed chloroquine" (RCQ) molecules, which link a 4-aminoquinoline moiety to a resistance reversal agent, have shown efficacy against both CQS and CQR strains. nih.gov
The synthesis of these novel analogues often involves multi-step procedures. For instance, the creation of 4'-substituted analogues of amopyroquin has utilized Suzuki-Miyaura cross-coupling reactions as a key step to introduce diverse aryl, heteroaryl, and alkyl groups, thereby generating a library of compounds for screening against resistant parasite strains. nih.govresearchgate.net This rational design and synthesis approach is crucial for developing the next generation of 4-aminoquinoline antimalarials. nih.govnih.gov
Comparative SAR Studies with Related Analogues (e.g., Amodiaquine, Isoquine)
Understanding the SAR of amopyroquin is greatly enhanced by comparing it with structurally similar analogues, most notably amodiaquine and isoquine (B1199177). Amodiaquine is the parent compound from which amopyroquin is derived, while isoquine is a structural isomer of amodiaquine designed to have an improved metabolic profile. nih.govresearchgate.net
Amodiaquine (AQ) and amopyroquin (ApQ) differ in the structure of their Mannich base side chains. This difference accounts for variations in their activity profiles. As shown in the data table in section 5.2, modifications at the 4'-position of the aniline ring have different effects on the potency of AQ versus ApQ analogues, highlighting the distinct SAR for each series. researchgate.net
A pivotal comparative study involves amodiaquine and its isomer, isoquine. Amodiaquine's clinical use has been limited by toxic side effects, such as agranulocytosis and liver damage, which are attributed to the metabolic oxidation of its 4'-hydroxyl group to a reactive quinoneimine intermediate. nih.govlstmed.ac.uk
Structural Difference: Isoquine was designed by interchanging the 3'-hydroxyl and 4'-Mannich side-chain of amodiaquine. nih.govresearchgate.net This seemingly minor positional change has major consequences.
Impact on Metabolism: The structure of isoquine prevents the formation of the toxic quinoneimine metabolite because the position required for oxidation (para to the amine linkage) is no longer occupied by a hydroxyl group. nih.gov
Impact on Efficacy: This structural modification did not compromise, but in fact enhanced, antimalarial activity. Isoquine displayed potent in vitro activity against both CQS and CQR strains of P. falciparum (IC50 = 6.01 nM vs K1 strain) and demonstrated superior in vivo efficacy in mouse models compared to amodiaquine. nih.govlstmed.ac.uk
These comparative studies underscore a crucial SAR principle for this class of compounds: the position of substituents on the aniline side chain is a critical determinant of both antimalarial potency and the potential for metabolic bioactivation. The success of the isoquine design provides a clear roadmap for developing safer and more effective amopyroquin analogues. nih.govresearchgate.net
Exploration of Structural Features Influencing Bioactivation and Metabolic Stability
The primary mechanism of toxicity for amodiaquine is the cytochrome P450-mediated oxidation of the 4'-hydroxyl group, which leads to the formation of an electrophilic amodiaquine quinoneimine (AQQI). nih.govresearchgate.net This reactive species can form covalent bonds with cellular macromolecules, such as proteins, which can trigger immune responses leading to hepatotoxicity and agranulocytosis. nih.gov
Structural features that influence this process are therefore a major focus of SAR studies:
The 4'-Hydroxyl Group: The presence of a hydroxyl group at the para-position (4') of the aniline ring is the key structural feature responsible for bioactivation to a quinoneimine. nih.govnih.gov
Blocking Metabolic Sites: A primary strategy to enhance metabolic stability and prevent bioactivation is to modify or replace this 4'-hydroxyl group. sums.ac.ir Replacing it with a group that is not readily oxidized, such as a methyl group or a fluorine atom, effectively blocks the formation of the toxic metabolite. nih.govresearchgate.net The design of isoquine, which repositions the side chain to eliminate the para-hydroxyl group, is a successful application of this principle. nih.gov
Metabolic stability is formally assessed using in vitro assays, typically involving incubation of the compound with liver microsomes or hepatocytes. pharmaron.comspringernature.com These systems contain the metabolic enzymes responsible for drug biotransformation. The rate at which the parent compound is consumed over time is measured to determine its stability. springernature.comnih.gov Studies on isoquine confirmed its improved metabolic profile; unlike amodiaquine, it does not undergo bioactivation to form glutathione (B108866) conjugates (a marker of reactive metabolite formation) in rat models. nih.govresearchgate.net
Integration into Contemporary Antimalarial Drug Development Strategies
Rationale for Amopyroquin Hydrochloride's Consideration in Combination Antimalarial Therapies
The primary rationale for considering this compound in combination therapies stems from the global challenge of drug-resistant malaria. The use of two or more drugs with independent modes of action is a cornerstone of modern antimalarial strategy, designed to enhance therapeutic efficacy and delay the development of resistance. malariasite.comwho.int Combination therapy, particularly Artemisinin-based Combination Therapy (ACT), is widely advocated because it can improve cure rates, shorten treatment duration, and reduce the risk of resistant parasites emerging during therapy. malariasite.comnih.gov
Amopyroquin, as a 4-aminoquinoline (B48711) compound, functions as a blood schizonticide, targeting the parasite stage responsible for malaria pathology. nih.govtaylorfrancis.com Its mechanism is expected to differ from that of artemisinin (B1665778) derivatives, which are highly potent and act rapidly to reduce the parasite biomass. nih.govnih.gov This complementary action is the basis of a successful combination: the artemisinin component swiftly clears the majority of parasites, while the longer-acting partner drug, such as a 4-aminoquinoline, eliminates the remaining parasites. nih.gov This dual-action approach minimizes the likelihood of recrudescence and reduces the selective pressure that can lead to resistance. malariasite.com
The consideration of amopyroquin is also influenced by the history of its parent compound, amodiaquine (B18356). Amodiaquine has shown efficacy against some chloroquine-resistant strains of Plasmodium falciparum and has been used effectively in combination with artesunate. who.intnih.gov Amopyroquin, as a derivative, is investigated with the aim of retaining or improving upon this activity profile. The goal is to find partners for artemisinins that are effective, have a different resistance profile, and can protect the artemisinin component from developing resistance. nih.govnih.gov
Key Principles for Combination Therapy:
Synergistic or Additive Effect: The combined effect of the drugs is greater than the sum of their individual effects. who.int
Independent Modes of Action: The drugs target different biochemical pathways in the parasite. malariasite.comwho.int
Different Resistance Mechanisms: A parasite resistant to one drug is still susceptible to the other.
Favorable Pharmacokinetic Profiles: The drug concentrations in the blood are maintained at therapeutic levels for a sufficient duration to clear the infection.
Strategies for Rational Drug Design and Optimization for Next-Generation Antimalarial Compounds
Rational drug design is a targeted approach to discovering and developing new medicines, moving away from traditional trial-and-error methods. nih.gov It involves designing molecules that are predicted to bind to a specific biological target, and it is broadly categorized into structure-based and ligand-based drug design. nih.gov These strategies are crucial for optimizing compounds like amopyroquin to create next-generation antimalarials with improved efficacy, better safety profiles, and activity against resistant parasite strains.
One key strategy involves modifying the chemical structure of existing effective drugs—a process known as lead optimization. For 4-aminoquinolines like amodiaquine and its derivatives, research has focused on altering the side chain and modifying the quinoline (B57606) core to enhance activity and reduce toxicity. researchgate.net For instance, a known liability of amodiaquine is its potential to be metabolized into a reactive quinone imine, which can cause toxicity. A rational design approach to mitigate this involves replacing the 4'-hydroxyl group with atoms like fluorine or chlorine, which blocks this metabolic pathway. researchgate.netnih.gov This modification has been shown to produce analogues with potent antimalarial activity and a better safety profile. nih.gov
Computer-Aided Drug Design (CADD) plays a significant role in this process. nih.gov Techniques such as molecular docking can predict how a molecule like amopyroquin binds to its target, which for 4-aminoquinolines is believed to involve inhibiting hemozoin formation in the parasite's food vacuole. By modeling these interactions, chemists can rationally design new derivatives with improved binding affinity and, consequently, higher potency. rug.nlresearchgate.net
Table 1: Approaches in Rational Drug Design for Antimalarials
| Design Strategy | Description | Application to 4-Aminoquinolines |
|---|---|---|
| Structure-Based Drug Design | Utilizes the 3D structure of the biological target (e.g., an enzyme) to design molecules that fit and inhibit it. | Designing molecules to optimally bind to and inhibit heme detoxification pathways within the Plasmodium parasite. |
| Ligand-Based Drug Design | Uses knowledge of other molecules (ligands) that bind to the target to establish a structure-activity relationship (SAR). | Analyzing existing potent 4-aminoquinolines to identify key chemical features required for antimalarial activity and designing new compounds that incorporate them. |
| Metabolic Pathway Modification | Involves altering the chemical structure to prevent the formation of toxic metabolites. | Replacing the 4'-hydroxy group in amodiaquine analogues with fluorine to block the formation of toxic quinone imine metabolites. researchgate.netnih.gov |
Utilization of Advanced Preclinical In Vivo Animal Models for Efficacy Assessment in Drug Discovery
Preclinical in vivo animal models are an indispensable step in the drug discovery pipeline, providing critical data on a drug candidate's efficacy, pharmacokinetics, and safety before it can be tested in humans. youtube.com For antimalarial drug discovery, rodent malaria parasite models are standard for assessing the efficacy of new compounds like this compound. nih.gov These models allow researchers to evaluate how a drug performs within a complex biological system, which cannot be fully replicated by in vitro assays. researchgate.net
The most commonly used models include mice infected with Plasmodium berghei, Plasmodium yoelii, or Plasmodium chabaudi. nih.gov Each model can represent different aspects of human malaria. For example, P. berghei is often used for initial efficacy screening. Studies on novel 4-aminoquinoline derivatives have demonstrated their oral activity and efficacy in these models, often comparing the results to established drugs like chloroquine (B1663885). nih.gov
The efficacy of a compound in these models is typically measured by the reduction in parasitemia (the percentage of red blood cells infected with parasites) over a set period. nih.gov These studies are crucial for establishing a dose-response relationship and predicting the potential therapeutic dose in humans. youtube.com Advanced models, such as humanized mice (engrafted with human liver cells and red blood cells), are also being developed to better mimic human infection and provide more predictive data on efficacy against human malaria parasites like P. falciparum and P. vivax.
Table 2: Efficacy of a Novel 4-Aminoquinoline Derivative (MG3) in Rodent Malaria Models
| Rodent Model | Efficacy Outcome | Comparator Drug |
|---|---|---|
| P. berghei | Orally active with high efficacy | Comparable or better than Chloroquine |
| P. chabaudi | Orally active with high efficacy | Comparable or better than Chloroquine |
| P. yoelii | Orally active with high efficacy | Comparable or better than Chloroquine |
Data based on studies of a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, demonstrating the utility of these models for assessing next-generation compounds. nih.gov
Position within the Broader Antimalarial Drug Discovery and Development Pipeline
The antimalarial drug discovery and development pipeline is a long and complex process that advances compounds from initial screening to clinical use. nih.govresearchgate.net This pipeline is continuously being refilled to combat the threat of drug resistance. nih.gov Organizations like the Medicines for Malaria Venture (MMV) play a crucial role in managing a portfolio of potential new drugs, guiding them through various stages of development in partnership with academic and private sectors. nih.gov
A compound's position in this pipeline is defined by its developmental stage:
Discovery: High-throughput screening of large compound libraries to identify "hits" with antimalarial activity. researchgate.net
Lead Optimization: Chemical modification of hits to improve potency, selectivity, and drug-like properties (the lead optimization phase).
Preclinical Development: Extensive in vitro and in vivo testing in animal models to establish efficacy and safety profiles, as required by regulatory authorities before human trials. youtube.com
Clinical Trials (Phase I, II, III): Testing in human volunteers to assess safety, dosage, efficacy, and comparison with existing treatments.
Regulatory Approval and Deployment: Submission of data to regulatory bodies for approval and subsequent introduction into public health programs.
This compound, as a derivative of the established drug amodiaquine, would typically be considered a preclinical or early-stage development candidate. Research into such analogues focuses on demonstrating improved characteristics over the parent compound, such as a better safety profile or enhanced activity against resistant strains. nih.gov Its progression through the pipeline would depend on successful outcomes in preclinical toxicology and efficacy studies, which are necessary to justify advancing to human clinical trials. nih.govresearchgate.net The ultimate goal for any new compound is to meet the target candidate profile for a next-generation antimalarial: high potency, low propensity for resistance, and a favorable pharmacokinetic profile. nih.govresearchgate.net
Investigation of Novel Pharmacological Activities Beyond Antimalarial Efficacy (e.g., anticholinesterase activity)
In the field of drug discovery, a strategy known as drug repurposing involves investigating existing or developmental drugs for new therapeutic uses. nih.gov This can reveal unexpected pharmacological activities. For 4-aminoquinolines, including derivatives of amodiaquine, research has extended beyond their antimalarial effects to explore other potential biological activities.
One such area of investigation is their effect on cholinesterases, enzymes that are critical for nervous system function. nih.gov The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. nih.gov Studies have shown that amodiaquine and some of its derivatives can act as inhibitors of human acetylcholinesterase and butyrylcholinesterase. nih.gov This has led to the exploration of amodiaquine as a structural scaffold for developing new drugs targeting Alzheimer's disease. nih.gov
This anticholinesterase activity represents a novel pharmacological profile for this class of compounds. While this compound itself may not have been extensively studied for this specific activity, its structural similarity to amodiaquine suggests that it could possess similar properties. Such findings open up new avenues for research, where a compound developed for an infectious disease could potentially be repurposed or serve as a basis for designing new treatments for neurodegenerative disorders. nih.gov Further in silico (computer modeling) and in vitro studies would be required to confirm and characterize the anticholinesterase potential of this compound specifically. mdpi.commdpi.com
Q & A
Q. What are the standard protocols for synthesizing Amopyroquin hydrochloride, and how can purity be validated?
Methodological Answer:
- Synthesis Protocol : this compound synthesis typically involves condensation reactions under controlled pH and temperature, followed by hydrochlorination. For example, pyridine derivatives (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) are often used as intermediates, requiring anhydrous conditions to prevent hydrolysis .
- Purity Validation : Validate using HPLC (high-performance liquid chromatography) with UV detection at 254 nm, coupled with mass spectrometry (MS) for structural confirmation. Quantify impurities using pharmacopeial guidelines, such as those outlined for dopamine hydrochloride (e.g., sulfated ash ≤1.0 mg/g, loss on drying ≤5.0 mg/g) .
Q. What in vitro assays are recommended for initial pharmacological screening of this compound?
Methodological Answer:
- Cell-Based Assays : Use human-derived cell lines (e.g., HEK293 or HepG2) to assess cytotoxicity via MTT assays. Dose-response curves (0.1–100 µM) can determine IC₅₀ values.
- Enzyme Inhibition Studies : For antimicrobial or antiviral research, employ enzyme-linked immunosorbent assays (ELISA) to measure target inhibition (e.g., viral proteases). Reference methodologies from antiviral studies, such as those for obeldesivir or lenacapavir, which emphasize dose optimization and background regimen controls .
Advanced Research Questions
Q. How should researchers design experiments to resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic (PK) Bridging : Conduct parallel in vitro-in vivo correlation (IVIVC) studies. Measure plasma concentration-time profiles in animal models (e.g., rodents) using LC-MS/MS. Compare bioavailability with in vitro permeability assays (e.g., Caco-2 cell monolayers) to identify absorption limitations .
- Metabolite Profiling : Identify active metabolites via hepatic microsomal incubations. For example, thiamine hydrochloride stability studies under varying pH and temperature conditions can inform degradation pathways relevant to in vivo metabolism .
Q. What advanced analytical techniques are critical for characterizing degradation products of this compound under stressed conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative stress (3% H₂O₂). Use LC-HRMS (high-resolution MS) to identify degradation products, referencing protocols for pyridoxine hydrochloride, which detect impurities like pyridoxal or pyridoxamine .
- Stability-Indicating Methods : Validate methods per ICH Q2(R1) guidelines. Include specificity testing against known impurities (e.g., chlorinated byproducts) and ensure resolution ≥2.0 between peaks .
Key Considerations for Experimental Design
- Contradiction Analysis : When conflicting efficacy data arise (e.g., in vitro potency vs. in vivo toxicity), apply factorial design experiments to isolate variables. For example, vary excipient ratios in formulations to assess impact on bioavailability .
- Ethical and Feasibility Criteria : Use FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to evaluate research questions. For instance, prioritize studies addressing antimicrobial resistance mechanisms over incremental dose adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
